
The Biosynthesis of Salivaricin B: A Lantibiotic
from Streptococcus salivarius

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Salivaricin B

Cat. No.: B1575924 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Salivaricin B is a type AII lantibiotic produced by the oral probiotic bacterium Streptococcus

salivarius. As a member of the lanthipeptide class of ribosomally synthesized and post-

translationally modified peptides (RiPPs), Salivaricin B exhibits potent antimicrobial activity

against various Gram-positive bacteria. Its unique structure, characterized by lanthionine and

β-methyllanthionine bridges, is the result of a dedicated biosynthetic pathway encoded by the

sbo gene cluster. This technical guide provides a comprehensive overview of the Salivaricin B
biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and key

experimental methodologies used to elucidate this process.

Genetic Organization of the Salivaricin B
Biosynthetic Gene Cluster
The biosynthesis of Salivaricin B is orchestrated by a set of genes organized in the sbo gene

cluster. In Streptococcus salivarius K12, this cluster is located on a large, 190-kilobase

transmissible megaplasmid, often in close proximity to the gene cluster for another lantibiotic,

Salivaricin A2.[1][2] The sbo locus is comprised of eight open reading frames (ORFs) that are

predicted to be organized into two operons.[1]

The first operon is believed to be involved in the regulation of Salivaricin B production and

consists of sboK and sboR. These genes encode a putative two-component regulatory system,

with SboK acting as the sensor kinase and SboR as the response regulator.[1] This system
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likely senses the extracellular concentration of Salivaricin B and upregulates the expression of

the biosynthetic genes in an auto-regulatory fashion.

The second, larger operon contains the structural and modification genes essential for

Salivaricin B synthesis. This operon includes sboA, the structural gene encoding the precursor

peptide, followed by genes for modification (sboM), transport (sboT), and immunity (sboF,

sboE, and sboG).[1]

Table 1: Genes of the Salivaricin B (sbo) Locus and Their Putative Functions

Gene
Size of Product
(amino acids)

Predicted Function Homology

sboK 456
Regulation (Sensor

Kinase)
S. pyogenes ScnK

sboR 232
Regulation (Response

Regulator)
S. pyogenes ScnR

sboA 56
Salivaricin B

Precursor Peptide

Kocuria varians

Variacin

sboM 933

Modification

(Dehydration and

Cyclization)

S. pyogenes ScnM

sboT 693

Transport (ABC

Transporter) and

Leader Peptide

Cleavage

S. mutans MukT

sboF 303 Immunity S. pyogenes ScnF

sboE 249 Immunity S. pyogenes ScnE

sboG 242 Immunity S. pyogenes ScnG

The Biosynthesis Pathway: From Precursor Peptide
to Mature Lantibiotic
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The biosynthesis of Salivaricin B is a multi-step process involving ribosomal synthesis of a

precursor peptide followed by extensive post-translational modifications.

Ribosomal Synthesis of the Precursor Peptide (SboA)
The journey begins with the ribosomal synthesis of the 56-amino acid precursor peptide, SboA.

[1] Like other lantibiotics, SboA consists of two distinct domains: an N-terminal leader peptide

and a C-terminal core peptide (or propeptide). The leader peptide serves as a recognition

signal for the modification enzymes and prevents the antimicrobial activity of the peptide within

the producer cell. The core peptide is the region that undergoes post-translational modifications

to become the mature, active Salivaricin B.

Post-Translational Modification by SboM
The bifunctional enzyme SboM is responsible for the characteristic structural modifications of

Salivaricin B.[1] This enzyme catalyzes two key reactions:

Dehydration: SboM first dehydrates specific serine and threonine residues within the SboA

core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

Cyclization: Following dehydration, SboM catalyzes the intramolecular Michael-type addition

of cysteine thiol groups onto the dehydroamino acids. This reaction forms the characteristic

thioether cross-links of lanthionine (from cysteine and Dha) and β-methyllanthionine (from

cysteine and Dhb), resulting in the polycyclic structure of the modified precursor.

Transport and Maturation by SboT
The modified SboA precursor is then exported from the cell and concomitantly processed to its

mature, active form by the ABC transporter SboT.[1] SboT is believed to have a dual function:

Translocation: It actively transports the modified precursor peptide across the cell

membrane.

Proteolysis: SboT possesses a peptidase domain that cleaves off the leader peptide during

or immediately after translocation, releasing the mature and active Salivaricin B into the

extracellular environment.
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Self-Immunity through SboFEG
To protect itself from the antimicrobial action of the secreted Salivaricin B, the producer

organism, S. salivarius, employs an immunity system encoded by the sboFEG genes.[1] These

genes are predicted to form an ABC transporter complex that likely removes any intracellular

Salivaricin B that may have escaped export or entered the cell, thus preventing self-

intoxication.
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Caption: The biosynthetic pathway of Salivaricin B.

Quantitative Data
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While detailed enzyme kinetic data for the Salivaricin B biosynthetic enzymes are not readily

available in the public domain, molecular weight analysis has been crucial in characterizing the

precursor and final product.

Table 2: Molecular Weights of Salivaricin B and its Precursor

Peptide
Predicted/Theoretic
al Mass (Da)

Experimentally
Determined Mass
(Da)

Method

Salivaricin A2 (for

comparison)
2368 2368 MALDI-TOF MS

Salivaricin B 2740 2740 MALDI-TOF MS

6xHis-tagged SboA

(unmodified)
- 7355 MALDI-TOF MS

Dehydrated 6xHis-

tagged SboA (-4H₂O)
- 7283 MALDI-TOF MS

Experimental Protocols
The following sections detail the methodologies for key experiments used in the study of

Salivaricin B biosynthesis.

Purification of Salivaricin B from S. salivarius Culture
This protocol is adapted from the methods used for the initial isolation and characterization of

Salivaricin B.

Culture Growth:S. salivarius K12 is grown on a suitable solid medium, such as M17 sucrose

agar, to promote robust production of the lantibiotic.

Extraction: The mature Salivaricin B is extracted from the agar cultures using a freeze-thaw

method.

Initial Purification: The crude extract is subjected to hydrophobic interaction chromatography.
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HPLC Purification: The fractions containing Salivaricin B activity are further purified by

reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 semi-

preparative column. A gradient of acetonitrile in water is typically used for elution.

Activity Assay: Fractions are tested for antimicrobial activity against a sensitive indicator

strain, such as Micrococcus luteus.

Mass Spectrometry: The molecular weight of the purified peptide in the active fractions is

confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass

Spectrometry (MALDI-TOF MS).

In Vitro Reconstitution of Salivaricin B Biosynthesis
using a Cell-Free System
This protocol is based on the UniBioCat system for the cell-free biosynthesis of RiPPs.

Template Preparation: DNA templates for the genes sboA (encoding a tagged precursor

peptide, e.g., with a 6xHis-tag), sboM, and sboT are prepared, typically in expression vectors

suitable for in vitro transcription and translation.

Cell-Free Expression: The DNA templates are co-expressed in a single-pot reaction using an

E. coli-based cell-free expression system. This system contains all the necessary

components for transcription and translation (ribosomes, RNA polymerase, amino acids,

etc.).

Incubation: The reaction mixture is incubated under conditions that allow for the expression

of the proteins and the subsequent enzymatic modification of the SboA precursor by SboM

and processing by SboT.

Product Extraction and Purification: The reaction mixture is then processed to extract and

purify the resulting peptides. If a His-tagged SboA precursor is used, affinity chromatography

can be employed.

Analysis by Mass Spectrometry: The products of the cell-free reaction are analyzed by

MALDI-TOF MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to

identify the unmodified precursor, modified intermediates (e.g., dehydrated forms), and the

final mature Salivaricin B.
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Antimicrobial Activity Assay: The purified products from the cell-free synthesis are tested for

antimicrobial activity against a sensitive indicator strain to confirm the production of a

biologically active lantibiotic.

Experimental Workflow Visualization
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Caption: Workflow for the in vitro biosynthesis of Salivaricin B.

Conclusion
The biosynthesis of Salivaricin B is a complex and tightly regulated process that transforms a

simple, ribosomally synthesized peptide into a potent antimicrobial agent. The elucidation of

this pathway, from the genetic blueprint in the sbo gene cluster to the functional roles of the

biosynthetic enzymes, has been made possible through a combination of genetic analysis,

protein biochemistry, and innovative techniques like cell-free synthesis. A thorough
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understanding of this biosynthetic machinery not only provides insights into the biology of

Streptococcus salivarius but also opens avenues for the bioengineering of novel lantibiotics

with improved therapeutic properties. The detailed methodologies presented here serve as a

guide for researchers aiming to further investigate and harness the potential of Salivaricin B
and other related lantibiotics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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